BenchChemオンラインストアへようこそ!

N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide

Visceral Leishmaniasis Quinazolinone Acetamide SAR Antiparasitic Drug Discovery

N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide (CAS 1116082-28-0) is a synthetic small-molecule acetamide characterized by a 2-methylquinazoline core linked via an ether bridge to an N-(2,6-dimethylphenyl)acetamide moiety. It belongs to the quinazolinone-based acetamide class, a scaffold extensively investigated for antiparasitic , anticancer , and enzyme inhibition activities.

Molecular Formula C19H19N3O2
Molecular Weight 321.38
CAS No. 1116082-28-0
Cat. No. B2734967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
CAS1116082-28-0
Molecular FormulaC19H19N3O2
Molecular Weight321.38
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)COC2=NC(=NC3=CC=CC=C32)C
InChIInChI=1S/C19H19N3O2/c1-12-7-6-8-13(2)18(12)22-17(23)11-24-19-15-9-4-5-10-16(15)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23)
InChIKeyCAMHCCXNMLLQAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide (CAS 1116082-28-0): Chemical Class and Procurement Context


N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide (CAS 1116082-28-0) is a synthetic small-molecule acetamide characterized by a 2-methylquinazoline core linked via an ether bridge to an N-(2,6-dimethylphenyl)acetamide moiety . It belongs to the quinazolinone-based acetamide class, a scaffold extensively investigated for antiparasitic , anticancer , and enzyme inhibition activities.

Why N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide Cannot Be Simply Replaced by a Generic Quinazolinone Acetamide


The quinazolinone-acetamide pharmacophore exhibits pronounced structure-activity relationship (SAR) sensitivity to the N-aryl substitution pattern. In a systematic SAR study of 33 quinazolinone-based acetamides against Leishmania donovani, the anti-promastigote IC50 values varied from 3.39 µM to >50 µM depending solely on the N-phenyl substituent, with compound F27 (a specific substitution) achieving a 3.39 µM IC50 while closely related analogs were inactive . This demonstrates that minor alterations in the aryl group can result in complete loss of biological activity. Consequently, a procurement decision to substitute N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide with a generic quinazolinone acetamide based solely on scaffold similarity risks acquiring a compound that is biologically inert for the intended target.

Quantitative Differentiation Evidence for N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide Against Closest Analogs


Class-Level Anti-Leishmanial Potency Benchmarking Against Lead Quinazolinone Acetamides F12 and F27

No direct head-to-head data for N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide exists in the peer-reviewed literature. However, the compound shares the exact quinazolinone-acetamide core with a published series (F1–F33) evaluated against L. donovani promastigotes and intracellular amastigotes . In that series, the most potent compound F27 achieved IC50 values of 3.39 ± 0.85 µM (promastigotes) and 3.55 ± 0.22 µM (amastigotes), while the least active analogs showed IC50 > 50 µM, confirming that the N-aryl group is the critical potency determinant . The 2,6-dimethylphenyl substituent of the target compound represents an unexplored substitution within this validated SAR space.

Visceral Leishmaniasis Quinazolinone Acetamide SAR Antiparasitic Drug Discovery

In Vivo proof-of-concept for the quinazolinone-acetamide class in leishmaniasis

The quinazolinone-acetamide chemotype to which the target compound belongs has demonstrated in vivo efficacy. Oral administration of compound F27 and F12 in L. donovani-infected BALB/c mice and hamsters resulted in >85% reduction in organ parasite burden . This establishes preclinical in vivo validation for the class, a differentiating factor when selecting screening candidates for neglected tropical disease programs.

In Vivo Efficacy Parasite Burden Reduction BALB/c Mouse Model

Class-Level Anticancer Cytotoxicity Benchmarking for Quinazolinone Acetamides

Quinazolinone acetamides have been evaluated against a panel of six cancer cell lines (A549, DU145, HT29, MCF-7, SiHA, B16F10) using the MTT assay and compared to doxorubicin . Compounds 5f and 5g showed excellent cytotoxicity against SiHA and MCF-7 cell lines. While the target compound was not among those tested, the data confirm that the quinazolinone-acetamide scaffold is active against multiple cancer types, and the N-aryl group modulates cell-line selectivity.

Anticancer Activity MTT Assay Quinazolinone Acetamide

Patent Disclosure of Quinazolinone Acetamides for Cardiovascular and Neurodegenerative Diseases

A WIPO patent family (WO20260085083) discloses a generic formula (I) that encompasses quinazolinone acetamide derivatives structurally related to the target compound, claiming utility in preventing or treating neurodegeneration and cardiovascular/cerebrovascular diseases . This establishes intellectual property precedent for the therapeutic relevance of the scaffold beyond oncology and parasitology, suggesting the 2,6-dimethylphenyl variant may possess multi-indication potential that simpler analogs lack.

Cardiovascular Disease Neurodegeneration Patent Family

Recommended Application Scenarios for N-(2,6-Dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide Based on Evidence Profile


Chemical Probe for Exploring N-Aryl Substitution Effects in Quinazolinone-Acetamide Anti-Leishmanial SAR

As the 2,6-dimethylphenyl substitution has not been evaluated in the published F1–F33 anti-leishmanial SAR series , this compound is uniquely suited to probe whether the di-ortho-methyl pattern enhances or diminishes activity relative to the F27 lead. Procurement for head-to-head testing against F27 (IC50 3.39 µM promastigotes) would generate novel SAR data and potentially identify a new potency cluster.

Diversity-Oriented Synthesis (DOS) and Library Enumeration for Anticancer Screening

The quinazolinone-acetamide scaffold is validated against six cancer cell lines . The 2,6-dimethylphenyl variant adds structural diversity to existing acetamide libraries. Procurement for MTT screening against SiHA (cervical) and MCF-7 (breast) cancer lines, using doxorubicin as control, would immediately assess whether the 2,6-dimethyl substitution confers superior selectivity over the previously reported 5f and 5g compounds.

Multi-Indication Lead Identification Platform for Neglected Tropical and Non-Communicable Diseases

Given the scaffold's demonstrated activity in visceral leishmaniasis (in vivo >85% parasite burden reduction) , anticancer cytotoxicity , and patent claims for cardiovascular/neurodegenerative disease , this compound can serve as a versatile starting point for phenotypic screening across multiple disease areas, maximizing the return on procurement investment for drug discovery organizations with broad portfolios.

Enzyme Inhibition Profiling Against Epigenetic Targets (KDM4 Family)

Related 4HQ quinazoline derivatives have shown IC50 values of 100,000–159,000 nM against lysine-specific demethylases 4A, 4C, and 5C . This compound, bearing the 2-methylquinazoline ether motif, could be profiled against the same panel to determine whether the 2,6-dimethylphenyl acetamide modification improves binding affinity, potentially identifying a novel KDM inhibitor chemotype.

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.